molecular formula C20H22F2N2O3 B2391131 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide CAS No. 920420-63-9

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide

Cat. No.: B2391131
CAS No.: 920420-63-9
M. Wt: 376.404
InChI Key: YRMTZYZWVUIEIM-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound featuring a morpholinoethyl core structure, a motif present in compounds with documented pharmacological research applications . This acetamide derivative is constructed with two distinct 4-fluorophenyl groups—one as a phenoxy ether and the other directly attached to the ethyl chain—contributing to its potential molecular interactions and stability. The incorporation of the morpholine ring, a common feature in medicinal chemistry, often influences the compound's solubility and binding affinity . Compounds with structural similarities, particularly those containing the N-(2-morpholinoethyl)acetamide framework, have been investigated as selective ligands for sigma-1 receptors and have demonstrated antinociceptive (pain-blocking) effects in research models . The presence of fluorophenyl subunits is a frequent strategy in drug discovery to modulate properties like metabolic stability and membrane permeability . This molecule is of significant interest for basic scientific research and early-stage drug discovery efforts, particularly in the study of neurological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3/c21-16-3-1-15(2-4-16)19(24-9-11-26-12-10-24)13-23-20(25)14-27-18-7-5-17(22)6-8-18/h1-8,19H,9-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMTZYZWVUIEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 4-fluorophenol with an appropriate acylating agent to form an intermediate, which is then reacted with 2-(4-fluorophenyl)-2-morpholinoethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholinoethyl Acetamide Derivatives

Key Compounds:

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): Structure: Naphthyloxy group replaces 4-fluorophenoxy; morpholinoethyl group retained. Activity: Demonstrated cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin .

2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m) (): Structure: Thiazolidinedione core replaces fluorophenoxy; morpholinoethyl retained. Synthesis: 89% yield in ethanol; m.p. 180–182°C . Inference: The thiazolidinedione moiety in 4m confers antimicrobial activity, absent in the target compound.

Table 1: Morpholinoethyl Acetamides Comparison
Compound Substituents Biological Activity Yield (%) Melting Point (°C)
Target Compound 4-Fluorophenoxy, 4-Fluorophenyl Unknown
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthyloxy Cytotoxic (HeLa)
Compound 4m () Thiazolidinedione Antimicrobial 89 180–182

Fluorophenyl Acetamide Derivatives

Key Compounds:

2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide (LBJ-01) (): Structure: Cyanopyridine replaces morpholinoethyl; 4-fluorophenyl retained. Synthesis: 43% yield via nucleophilic substitution .

N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide ():

  • Structure : Sulfanyl linker instead of ether; dual fluorophenyl groups.
  • Inference : Sulfur atoms may enhance radical scavenging or metal-binding properties compared to oxygen .
Table 2: Fluorophenyl Acetamides Comparison
Compound Core Structure Functional Group Synthesis Yield (%)
Target Compound Ether-linked acetamide Morpholinoethyl
LBJ-01 () Cyanopyridine-oxy acetamide Cyanopyridine 43
N-(4-Fluorophenyl)-2-[(4-FP)sulfanyl]acetamide Sulfanyl-linked acetamide Sulfur bridge

Dual Aromatic Systems

Key Compounds:

2-(4-Chlorophenoxy)-N-[1-(2-morpholinoethyl)benzimidazol-2-yl]acetamide (): Structure: Chlorophenoxy and benzimidazole replace fluorophenyl groups. Inference: Chlorine’s electron-withdrawing effect may reduce solubility compared to fluorine .

N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (): Structure: Benzothiazole replaces morpholinoethyl.

Pharmacological Potential

  • Cytotoxicity: Morpholinoethyl analogs () show promise in cancer therapy. The target compound’s dual fluorophenyl groups may enhance target affinity via π-π stacking .
  • Antimicrobial Activity : Unlikely, as thiazolidinedione-free analogs (e.g., 4m) lack this activity .
  • Enzyme Inhibition : Fluorine’s electronegativity may optimize binding to hydrophobic enzyme pockets, as seen in IDO1 inhibitors () .

Biological Activity

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21FN2O3
  • Molecular Weight : 294.35 g/mol
  • IUPAC Name : this compound

The compound features a fluorophenoxy group and a morpholinoethyl moiety, which may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that fluorinated phenyl compounds can inhibit tumor growth by modulating cell signaling pathways involved in proliferation and apoptosis.

StudyCompoundModelFindings
SCH 58235Hamster modelED50 of 0.04 mg/kg/day for liver cholesteryl esters reduction
Similar Fluorinated CompoundsVarious cancer cell linesInduced apoptosis and inhibited proliferation

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Anticancer Efficacy : A study conducted on a series of fluorinated acetamides, including the compound , revealed that they significantly reduced tumor size in xenograft models. The mechanism was linked to the inhibition of specific kinases involved in cancer cell survival.
  • Antimicrobial Testing : In vitro assays showed that the compound exhibited potent activity against gram-positive bacteria, making it a candidate for further development as an antibacterial agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide to improve yield and purity?

  • Methodological Approach :

  • Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between intermediates .
  • Optimize solvent choice (e.g., dichloromethane or DMF) and reaction temperature (typically 0–25°C) to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR) and detect impurities .
  • HPLC : Assess purity (>95%) and quantify byproducts .
  • X-ray Crystallography : Resolve crystal structure and intramolecular interactions (e.g., C–H···O bonds) .
  • Mass Spectrometry (HRMS) : Validate molecular formula .

Q. What in vitro models are suitable for initial biological activity screening?

  • Experimental Design :

  • Anticancer : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .
  • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the fluorophenoxy and morpholinoethyl groups?

  • Methodology :

  • Synthesize analogs with substitutions (e.g., chloro for fluoro, piperidine for morpholine) and compare bioactivity .
  • Use molecular docking to predict interactions with targets (e.g., kinases, GPCRs) and validate via SPR (surface plasmon resonance) .
  • Correlate logP values (HPLC-derived) with cellular permeability .

Q. How can contradictions in biological activity data across studies be systematically resolved?

  • Analytical Strategies :

  • Compare assay conditions (e.g., serum concentration, incubation time) that may alter compound stability .
  • Validate cell line authenticity (STR profiling) and check for mycoplasma contamination .
  • Re-evaluate purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral columns .

Q. What experimental approaches elucidate the mechanism of action in anticancer studies?

  • Advanced Techniques :

  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest .
  • Western Blotting : Measure markers like caspase-3, PARP, or phospho-ERK .
  • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

Q. How can pharmacokinetic (PK) studies be designed for in vivo models?

  • Methodological Framework :

  • ADME Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodents after IV/oral dosing .
  • Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF .
  • Tissue Distribution : Autoradiography or whole-body imaging for radiolabeled analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.